molecular formula C16H19N5O3S B8718626 N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide CAS No. 89469-21-6

N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide

Cat. No.: B8718626
CAS No.: 89469-21-6
M. Wt: 361.4 g/mol
InChI Key: PUKYGKGSCPXWAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methoxy-4-(7H-purin-8-yl)benzenesulfonyl chloride with n-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamide group produces an amine derivative .

Scientific Research Applications

N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its structural similarity to certain pharmaceuticals, it is investigated for its potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and inhibit their activity, which is a common mechanism in many sulfonamide-based drugs. The compound may also interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide is unique due to its specific structural features, such as the combination of a purine moiety with a sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamide compounds .

Properties

CAS No.

89469-21-6

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-butyl-3-methoxy-4-(7H-purin-8-yl)benzenesulfonamide

InChI

InChI=1S/C16H19N5O3S/c1-3-4-7-19-25(22,23)11-5-6-12(14(8-11)24-2)15-20-13-9-17-10-18-16(13)21-15/h5-6,8-10,19H,3-4,7H2,1-2H3,(H,17,18,20,21)

InChI Key

PUKYGKGSCPXWAK-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared analogously to Example 51 from n-butylamine and 8-(2'-methoxy-4'-chlorosulfonyl-phenyl)-purine hydrochloride. After the reaction finished, the aqueous phase wsa extracted with ethyl acetate. The residue remaining after the ethyl acetate phases were evaporated was digested with ethanol, subjected to suction filtration, and washed with water.
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8-(2'-methoxy-4'-chlorosulfonyl-phenyl)-purine hydrochloride
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